N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

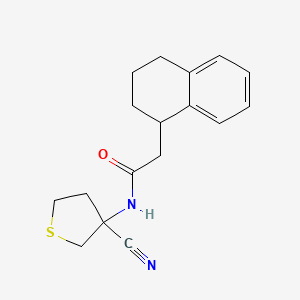

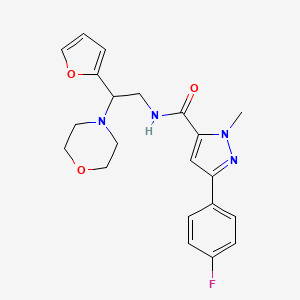

“N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. The name suggests that it contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also indicates the presence of a carboxamide group (CONH2) and a 3-chlorobenzyl group (C6H4CH2Cl) attached to the triazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 1H-1,2,3-triazole with 3-chlorobenzyl chloride or a similar reagent . This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a 1H-1,2,3-triazole ring attached to a carboxamide group and a 3-chlorobenzyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the benzyl group could be substituted with another group in a nucleophilic substitution reaction . The carboxamide group could also potentially be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 3-chlorobenzyl alcohol have a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .Scientific Research Applications

Antimycobacterial and Antibacterial Applications

The compound has been found to have antimycobacterial and antibacterial properties . It has been used in the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides, which have shown effectiveness against mycobacterial strains .

Synthesis of Benzyl Thioethers

The compound has been used in the synthesis of symmetrical and unsymmetrical benzyl thioethers . This process involves the use of 3-Chlorobenzyl bromide as a starting reagent .

Inhibition of Human Topoisomerase II

The compound has shown inhibitory properties against human topoisomerase II . This enzyme is crucial for DNA replication and transcription, and its inhibition can have significant implications in cancer treatment .

Antifungal, Antioxidant, and Antitubercular Activities

The compound has been used in the synthesis of new 1,2,3-triazoles derived from naphthols, which have been evaluated for their antifungal, antioxidant, and antitubercular activities .

Synthesis of Water-Soluble Ureides

The compound has been used in the synthesis of a new ureide by acylation with succinic anhydride . The resulting ureide is soluble in aqueous media, which could potentially enhance its bioavailability and make it promising as a liquid drug dosage form .

6. Use in Drug Discovery and Organic Synthesis 1,2,3-Triazoles, such as the compound , have found broad applications in drug discovery and organic synthesis . They have been used in various fields including polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCMVIVPIRUBDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)

![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)

![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)